molecular formula C10H10OS B1313847 5-Methoxy-2-methylbenzo[b]thiophene CAS No. 53299-66-4

5-Methoxy-2-methylbenzo[b]thiophene

Cat. No. B1313847
CAS RN: 53299-66-4
M. Wt: 178.25 g/mol
InChI Key: QQJAUEMCFASVFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, including 5-Methoxy-2-methylbenzo[b]thiophene, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methylbenzo[b]thiophene can be represented by the InChI string: InChI=1S/C9H8S/c1-7-2-3-9-8 (6-7)4-5-10-9/h2-6H,1H3 . The Canonical SMILES representation is CC1=CC2=C (C=C1)SC=C2 .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methoxy-2-methylbenzo[b]thiophene is 148.23 g/mol . It has a complexity of 122 and a topological polar surface area of 28.2 Ų . The exact mass is 148.03467143 g/mol and the monoisotopic mass is also 148.03467143 g/mol .

Scientific Research Applications

Antidepressant Drug Development

Some derivatives of benzo[b]thiophene, including those with modifications at positions 3 and 5, have been synthesized to create dual-action antidepressant drugs. These compounds show promise due to their affinity for 5-HT1A receptors and serotonin reuptake inhibition, highlighting the potential of 5-methoxy-2-methylbenzo[b]thiophene derivatives in developing new antidepressants (Orus et al., 2002).

Charge-Transporting Materials

5-Diarylamino-2-methylbenzo[b]thiophene has been identified as a new type of triphenylamine-based charge-transporting material. Its unique electron structure and "non-planar" conjugated model affect bromination selectivity, making it suitable for modification and use in electronic devices (Wu et al., 2013).

Potential Secondary Peptide Structure Mimic

The Smiles rearrangement technique has been applied to produce novel compounds like 5-amino-substituted [1]benzothieno[2,3-b]pyridine. Such compounds, especially those derived from 5-methoxy-4-methoxycarbonyl derivatives, are considered potential secondary peptide structure mimics, indicating their utility in biochemical studies and drug design (Bonini et al., 2003).

Electrooxidation and Heterocyclic Ring-Substitution Products

Electrooxidation studies on benzo[b]thiophene and its methyl derivatives, including 2-methylbenzo[b]thiophene, have shown the formation of heterocyclic ring-substitution products. This process, which also yields minor amounts of addition products, underscores the compound's potential in synthetic organic chemistry, particularly in introducing cyano groups to heterocycles (Yoshida & Miyoshi, 2010).

Safety And Hazards

While specific safety and hazards information for 5-Methoxy-2-methylbenzo[b]thiophene was not found, similar compounds should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . They should be stored in tightly closed containers in a dry, cool and well-ventilated place . They are incompatible with strong oxidizing agents .

Future Directions

While specific future directions for 5-Methoxy-2-methylbenzo[b]thiophene were not found, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it can be expected that research into the properties and applications of 5-Methoxy-2-methylbenzo[b]thiophene will continue.

properties

IUPAC Name

5-methoxy-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAUEMCFASVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482637
Record name 5-Methoxy-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzo[b]thiophene

CAS RN

53299-66-4
Record name 5-Methoxy-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Frigoli, GH Mehl - Chemistry–A European Journal, 2004 - Wiley Online Library
Systematic variation of the molecular symmetry in a photochromic system based on a 1,2‐bis(2‐methylbenzo[b]thiophen‐3‐yl)hexafluorocyclopentene group, connected by decyl …

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